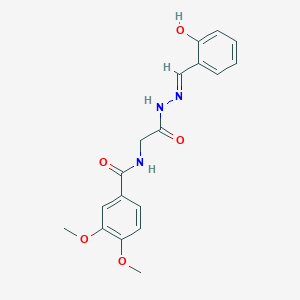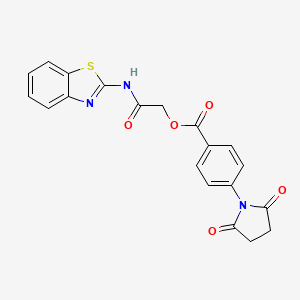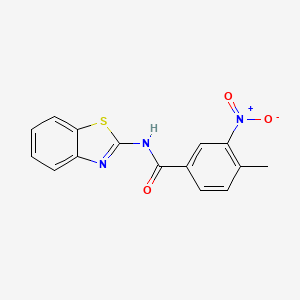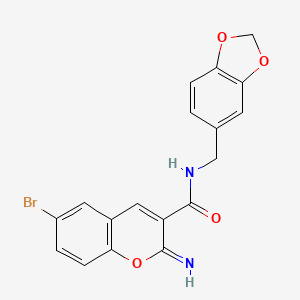![molecular formula C20H18N4O5S2 B11112595 2-Nitro-N-phenyl-N-({N'-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11112595.png)
2-Nitro-N-phenyl-N-({N'-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-N-phenyl-N-({N’-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a nitro group, a phenyl group, a thiophene ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-phenyl-N-({N’-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide typically involves multiple steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the reaction of thiophene-2-carbaldehyde with phenylhydrazine to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
-
Sulfonamide Formation: : The hydrazone intermediate is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step is typically performed in an organic solvent like dichloromethane at room temperature.
-
Final Product Formation: : The final step involves the condensation of the sulfonamide intermediate with formaldehyde and aniline under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The nitro group in the compound can undergo reduction reactions to form amines. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
-
Reduction: : The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or alcohols to form substituted sulfonamides.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Amines.
Reduction: Corresponding amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its various functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s sulfonamide group is of particular interest due to its potential antibacterial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features suggest it could be a candidate for designing inhibitors of specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Nitro-N-phenyl-N-({N’-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial enzymes involved in folic acid synthesis. The nitro group could also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-Nitrophenyl)-N’-thiophen-2-ylmethylene-hydrazine: Similar structure but lacks the sulfonamide group.
N-(4-Nitrophenyl)-N’-thiophen-2-ylmethylene-hydrazine: Similar structure but with a nitro group in the para position.
N-(2,4-Dinitrophenyl)-N’-thiophen-2-ylmethylene-hydrazine: Contains additional nitro groups, increasing its reactivity.
Uniqueness
The presence of both a nitro group and a sulfonamide group in 2-Nitro-N-phenyl-N-({N’-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide makes it unique
Properties
Molecular Formula |
C20H18N4O5S2 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-(N-(2-nitrophenyl)sulfonylanilino)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C20H18N4O5S2/c1-15(18-11-7-13-30-18)21-22-20(25)14-23(16-8-3-2-4-9-16)31(28,29)19-12-6-5-10-17(19)24(26)27/h2-13H,14H2,1H3,(H,22,25)/b21-15+ |
InChI Key |
WXAVVWPOTJXYGU-RCCKNPSSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])/C3=CC=CS3 |
Canonical SMILES |
CC(=NNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl}acetamide](/img/structure/B11112516.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-1H-benzimidazol-5-amine](/img/structure/B11112528.png)
![N'-[(1E)-1-(5-Bromothiophen-2-YL)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11112539.png)


![3-(5-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11112548.png)
![2-[acetyl(benzyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11112553.png)
![N-(1-hydroxy-2-methylpropan-2-yl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11112555.png)

![n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B11112563.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl-](/img/structure/B11112581.png)
![6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11112584.png)
